(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride
Description
(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position and a hydroxyl group at the 3-position on the pyrrolidine ring. Its stereochemistry (3R,4S) is critical for biological activity, as minor changes in configuration can significantly alter molecular interactions . The compound has a molecular formula of C₅H₁₂ClNO₂ and a molecular weight of 153.60 g/mol (exact values may vary slightly depending on hydration state). It is commonly used in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of kinase inhibitors and neuromodulators .
Properties
IUPAC Name |
(3R,4S)-4-methoxypyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFNYDVGSRXSM-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Stereoselective Synthesis: Ensuring the correct stereochemistry (3R,4S) through the use of chiral catalysts or chiral starting materials.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology:
Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Ligand for Receptors: Studied for its binding affinity to certain biological receptors.
Medicine:
Pharmaceutical Development: Explored as a potential lead compound for the development of new drugs.
Therapeutic Agent: Potential use in the treatment of diseases due to its biological activity.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
(3S,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride
- CAS : 473298-23-6
- Molecular Formula: C₅H₁₂ClNO₂
- Key Differences : The (3S,4S) stereoisomer exhibits distinct binding modes in enzymatic assays due to altered hydrogen-bonding patterns. For example, highlights that stereochemical variations in pyrrolidine derivatives (e.g., (2S,3R,4R) vs. (2S,3R,4S) configurations) result in differential interactions with NADH and HILDH enzymes .

(3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride
- CAS : 1638744-31-6
- Molecular Formula: C₄H₉ClFNO
- Key Differences : Replacement of the methoxy group with fluorine reduces steric bulk and increases electronegativity, enhancing metabolic stability. This compound is used in positron emission tomography (PET) tracer development .
Functional Group Modifications
(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
- CAS : 1049734-30-6
- Molecular Formula: C₁₁H₁₂Cl₃NO₂
- Key Differences : The addition of a dichlorophenyl group and carboxylic acid moiety increases molecular weight (296.57 g/mol) and lipophilicity, making it suitable for targeting hydrophobic enzyme pockets .
Substituent Variations
(3S,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
- CAS : 2227197-50-2
- Molecular Formula: C₄H₉ClFNO
- Key Differences : The (3S,4R) configuration and fluorine substitution result in a lower molecular weight (141.57 g/mol) and higher polarity compared to the methoxy analog. It is associated with H302 (acute toxicity) and H315 (skin irritation) hazards .
trans-4-Fluoro-3-methoxypyrrolidine HCl
- CAS : 2108511-81-3
- Molecular Formula: C₅H₁₁ClFNO
- Key Differences: The trans-configuration (3S,4S) of the methoxy and fluorine groups enhances metabolic stability in CNS-targeting drugs, as noted in preclinical studies .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Application Comparison
Key Research Findings
Stereochemical Impact : demonstrates that (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL isomers bind differently to HILDH enzymes, with the 4S configuration forming stronger hydrogen bonds to NADH . This underscores the importance of stereochemistry in drug design.
Fluorine Substitution : Fluorinated analogs like (3R,4S)-4-Fluoropyrrolidin-3-ol HCl exhibit improved pharmacokinetics, including longer half-lives and reduced cytochrome P450 interactions .
Safety Profiles : Compounds with fluorine or chlorine substituents (e.g., (3S,4R)-4-Fluoropyrrolidin-3-ol HCl) often carry higher toxicity risks (H302, H315) compared to methoxy derivatives .
Biological Activity
(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by recent research findings.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and features a pyrrolidine ring with a methoxy group at the fourth position and a hydroxyl group at the third position. Its specific stereochemistry (3R,4S) contributes to its unique biological properties. The hydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially through modulation of neurotransmitter systems. This could make it valuable in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which is crucial in conditions such as arthritis and other inflammatory disorders.
- Cognitive Enhancement : There is emerging evidence that this compound may enhance cognitive function, making it a candidate for further research in cognitive impairment therapies.
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. By binding to these targets, the compound can modulate various cellular pathways, influencing biological processes such as neurotransmission and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R,5S)-2-Methoxy-5-(methylamino)pentan-1-ol | Pentane chain | Strong sympathomimetic effects |
| (3S,4R)-4-Methoxypyrrolidin-3-ol | Enantiomer of (3R,4S) | Potentially different biological activity |
| 1-(2-Methoxyethyl)piperidine | Piperidine ring | Different pharmacological profile |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotection Study : In vitro experiments demonstrated that the compound could significantly reduce oxidative stress-induced neuronal cell death. This suggests its potential application in neurodegenerative disease models.
- Anti-inflammatory Assessment : Animal models showed that administration of the compound led to decreased levels of pro-inflammatory cytokines in serum, indicating its efficacy as an anti-inflammatory agent.
- Cognitive Function Trials : Behavioral tests in rodents indicated that subjects treated with this compound performed better on memory tasks compared to control groups. This points towards its potential role in cognitive enhancement therapies.
Future Directions
Continued research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Clinical Trials : Evaluating safety and efficacy in humans.
- Mechanistic Studies : Investigating specific pathways affected by the compound.
- Comparative Studies : Assessing its effects against other known neuroprotective and anti-inflammatory agents.
Q & A
Q. What synthetic methodologies are recommended for producing (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride with high enantiomeric purity?
To achieve high enantiomeric purity, chiral pool synthesis or asymmetric catalytic methods are recommended. For hydrochloride salt formation, controlled reaction conditions (e.g., slow addition of HCl in water at 0–50°C) can minimize racemization . Post-synthesis purification via recrystallization from methanol or ethanol is effective for isolating the desired stereoisomer . Chiral HPLC or polarimetry should validate enantiopurity.
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Key techniques include:
- 1H/13C NMR : To confirm stereochemistry and functional groups (e.g., methoxy and hydroxyl positions) .
- HPLC with UV/RI detection : For assessing purity (>97% as per typical standards) .
- Mass spectrometry (MS) : To verify molecular weight (153.61 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration if crystalline forms are obtainable (see analogous crystalline pyrrolidine derivatives in ).
Q. How should researchers handle and store this compound to ensure stability?
Store in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the methoxy or hydroxyl groups. Use amber vials to avoid photodegradation. Stability studies under varying pH (e.g., 1–13) and temperatures (25–50°C) should be conducted to determine shelf-life, with HPLC monitoring degradation products .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., melting points, NMR shifts) be resolved for this compound?
Discrepancies may arise from polymorphic forms or residual solvents. Strategies include:
Q. What experimental designs are suitable for studying the compound’s role in chiral catalysis or medicinal chemistry?
- Structure-Activity Relationship (SAR) : Modify the methoxy/hydroxyl groups and evaluate effects on biological activity (e.g., enzyme inhibition) using in vitro assays .
- Chiral catalysis : Test enantioselectivity in asymmetric reactions (e.g., aldol condensations) by comparing (3R,4S) and (3S,4R) isomers .
- In vivo pharmacokinetics : Assess metabolic stability via liver microsome assays and plasma protein binding studies .
Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress and intermediate stereochemistry .
- Crystallization optimization : Employ anti-solvent addition or cooling gradients to enhance yield and purity during scale-up .
- Quality-by-Design (QbD) : Define critical process parameters (e.g., temperature, pH) via DOE (Design of Experiments) to minimize batch variability .
Methodological Notes
- Safety Protocols : Follow hazard guidelines for handling hydrochlorides (e.g., PPE, fume hoods) as outlined in safety data sheets for related compounds .
- Data Validation : Cross-reference synthetic routes and spectral data with patent literature (e.g., EP 4 374 877 A2) to confirm reproducibility .
- Ethical Compliance : Ensure proper disposal of chemical waste per local regulations, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

